molecular formula C5H5BrOS B1279441 (5-Bromothien-2-yl)methanol CAS No. 79387-71-6

(5-Bromothien-2-yl)methanol

Cat. No.: B1279441
CAS No.: 79387-71-6
M. Wt: 193.06 g/mol
InChI Key: DBRSLMCLMMFHEF-UHFFFAOYSA-N
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Description

(5-Bromothien-2-yl)methanol is an organic compound with the chemical formula C6H5BrOSCH2OH. It is a white or light yellow solid with a distinctive smell of thiol and alcohol. This compound is stable at room temperature but may decompose at high temperatures. It is soluble in organic solvents such as ethanol, acetone, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Bromothien-2-yl)methanol can be synthesized by reacting 2-bromothiophene with sodium hydroxide. The process involves a condensation reaction in the presence of sodium hydroxide to produce the corresponding ligand, followed by treatment with a strong base to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothien-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of (5-Bromothien-2-yl)aldehyde or (5-Bromothien-2-yl)ketone.

    Reduction: Formation of 2-thienylmethanol.

    Substitution: Formation of various substituted thienylmethanols depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

a. Drug Development

(5-Bromothien-2-yl)methanol has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise in enhancing the binding affinity to human dopamine transporters (hDAT), which are crucial for treating conditions like attention deficit hyperactivity disorder (ADHD) and substance abuse disorders. A study highlighted that derivatives of this compound demonstrated comparable efficacy to established compounds in enhancing hDAT binding, indicating its potential as a lead compound in drug design .

b. Nucleoside Analogues

The compound has also been utilized in the synthesis of nucleoside analogues, which are critical in antiviral and anticancer therapies. For instance, modifications involving this compound have led to the development of new nucleoside derivatives that exhibit enhanced biological activity against various pathogens .

Organic Synthesis

a. Synthetic Intermediates

In organic synthesis, this compound serves as an important intermediate for producing various chemical entities. It is utilized in Suzuki-Miyaura coupling reactions, which are fundamental methods for forming carbon-carbon bonds. This reaction facilitates the creation of complex molecules that are essential in pharmaceuticals and agrochemicals .

b. Functionalization Reactions

The bromine atom in this compound allows for electrophilic substitution reactions, enabling further functionalization of the thiophene ring. This characteristic makes it a versatile building block in synthesizing more complex structures with potential biological activity .

Table 1: Summary of Applications

Application AreaDescriptionReference
Medicinal ChemistryEnhances hDAT binding; potential for ADHD and substance abuse treatment
Nucleoside SynthesisUsed to create antiviral and anticancer nucleoside analogues
Organic SynthesisKey intermediate in Suzuki-Miyaura reactions; facilitates carbon-carbon bond formation
FunctionalizationElectrophilic substitution reactions for creating complex molecules

Mechanism of Action

The mechanism of action of (5-Bromothien-2-yl)methanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. The bromine and thienyl functional groups play a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-thienyl)methanol
  • 5-Bromothiophene-2-methanol
  • (5-Bromothiophen-2-yl)methanol

Uniqueness

(5-Bromothien-2-yl)methanol is unique due to its specific combination of bromine and thienyl functional groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds .

Biological Activity

(5-Bromothien-2-yl)methanol is an organic compound notable for its unique structure, which includes a bromine atom and a hydroxymethyl group attached to a thiophene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities such as antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H5BrOS, with a molecular weight of approximately 195.07 g/mol. The compound features a thiophene ring with a bromine substituent at the 5-position and a hydroxymethyl group at the 2-position. This configuration contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis by activating caspase pathways, highlighting its potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromine atom enhances the lipophilicity of the compound, facilitating membrane penetration and interaction with cellular components.

  • Antimicrobial Mechanism :
    • Disruption of cell membrane integrity.
    • Inhibition of key metabolic enzymes.
  • Anticancer Mechanism :
    • Induction of apoptosis via caspase activation.
    • Interference with DNA synthesis and repair mechanisms.

Research Findings

Recent studies have expanded on the biological potential of this compound:

  • Antimicrobial Studies : Investigations into the compound's effectiveness against resistant bacterial strains indicate promise for therapeutic applications in treating infections that are difficult to manage with conventional antibiotics .
  • Cancer Research : Ongoing research is exploring the compound's effects on various cancer types, including lung and colon cancers, with findings suggesting that it may enhance the efficacy of existing chemotherapeutic agents .

Properties

IUPAC Name

(5-bromothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrOS/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRSLMCLMMFHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465749
Record name (5-bromothien-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79387-71-6
Record name 5-Bromo-2-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79387-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-bromothien-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-bromothiophen-2-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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